molecular formula C10H20N2O B1418045 2-(4-Methylpiperazin-1-YL)cyclopentanol CAS No. 915921-53-8

2-(4-Methylpiperazin-1-YL)cyclopentanol

Cat. No.: B1418045
CAS No.: 915921-53-8
M. Wt: 184.28 g/mol
InChI Key: QKAMIGVRCHNECO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-YL)cyclopentanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of biofilms in Candida albicans when used in combination with the antifungal drug miconazole . This interaction suggests that this compound may bind to specific proteins or enzymes involved in biofilm formation, thereby disrupting the process.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on biofilm formation in Candida albicans indicates that it may interfere with cell signaling pathways essential for biofilm development . Additionally, this compound may alter gene expression patterns related to biofilm formation and maintenance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time The compound’s stability and degradation are crucial factors in its long-term efficacyThe compound’s inhibitory effect on biofilm formation has been observed to persist over time, indicating its potential for sustained activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting biofilm formation without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed. Detailed studies on dosage thresholds and toxicity are necessary to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in specific metabolic pathways It interacts with enzymes and cofactors that facilitate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol typically involves the reaction of cyclopentanone with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-YL)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperazin-1-YL)cyclopentanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-YL)cyclopentanol is unique due to its specific combination of a cyclopentanol ring and a 4-methylpiperazine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAMIGVRCHNECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660740
Record name 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-53-8
Record name 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?

A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for this compound. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.

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